Helioxanthin derivative 5-4-2
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Overview
Description
Helioxanthin derivative 5-4-2 is a chemical compound known for its significant antiviral properties, particularly against hepatitis B virus (HBV). It is an analogue of helioxanthin and exhibits potent in vitro anti-HBV activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of helioxanthin derivative 5-4-2 involves multiple steps, starting from the parent compound helioxanthin. The synthetic route typically includes the formation of key intermediates through various organic reactions such as cyclization, oxidation, and substitution. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Helioxanthin derivative 5-4-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Scientific Research Applications
Helioxanthin derivative 5-4-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying organic reactions and developing new synthetic methodologies.
Mechanism of Action
Helioxanthin derivative 5-4-2 exerts its antiviral effects by targeting multiple steps in the viral life cycle. It inhibits HBV mRNA levels and HBV transcripts, thereby reducing viral replication. The compound also affects the activity of essential transcription factors, leading to decreased expression of viral proteins . The molecular targets include viral promoters and pregenomic RNA, which are crucial for viral replication .
Comparison with Similar Compounds
Helioxanthin: The parent compound with similar antiviral properties.
Helioxanthin 5-4-2: Another analogue with comparable activity against HBV.
Uniqueness: Helioxanthin derivative 5-4-2 stands out due to its higher potency and broader spectrum of antiviral activity compared to its analogues. Its ability to inhibit multiple viral strains and its effectiveness against drug-resistant HBV strains make it a unique and valuable compound in antiviral research .
Properties
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-f]isoindol-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c22-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-21-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKXTQRJKHBAMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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